Product packaging for Methyl 3-methyl-2-oxopentanoate(Cat. No.:CAS No. 3682-42-6)

Methyl 3-methyl-2-oxopentanoate

Cat. No.: B1620067
CAS No.: 3682-42-6
M. Wt: 144.17 g/mol
InChI Key: ZPSBJVARKCHQDF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxopentanoate (CAS 3682-42-6), also known as methyl 2-oxo-3-methylpentanoate, is a high-purity ketoester with significant applications in advanced organic synthesis and biochemical research. With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol, this compound serves as a versatile building block for complex molecules. In synthetic chemistry, it is a key precursor in stereoselective alkylation reactions catalyzed by transition metals such as molybdenum, enabling the construction of molecules with specific three-dimensional architectures . Its structure, featuring both ketone and ester functional groups, makes it a valuable scaffold for synthesizing various heterocyclic and acyclic compounds. In the life sciences, this compound is recognized as a biochemical precursor and metabolite. It is closely related to 3-Methyl-2-oxopentanoic acid, which is the direct keto acid metabolite of the branched-chain amino acid L-isoleucine . Research into the enantiomers of this metabolite is crucial for understanding metabolic disorders such as Maple Syrup Urine Disease (MSUD), where abnormal accumulation of these compounds occurs . Furthermore, this compound and its derivatives have applications as flavoring agents and are used as intermediates in the synthesis of natural products and pharmaceuticals . The compound is a clear, colorless to pale yellow liquid with a density of approximately 0.988-0.995 g/cm³ at 25°C and a boiling point around 197°C . It is slightly soluble in water but miscible with many organic solvents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1620067 Methyl 3-methyl-2-oxopentanoate CAS No. 3682-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-4-5(2)6(8)7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSBJVARKCHQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863244
Record name Pentanoic acid, 3-methyl-2-oxo-, methyl ester
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Molecular Weight

144.17 g/mol
Source PubChem
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Physical Description

liquid
Record name Methyl 2-oxo-3-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/686/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

197.00 °C. @ 760.00 mm Hg
Record name Methyl (R)-3-methyl-2-oxopentanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in fat
Record name Methyl (R)-3-methyl-2-oxopentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037114
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 2-oxo-3-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/686/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.995
Record name Methyl 2-oxo-3-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/686/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3682-42-6
Record name Methyl 3-methyl-2-oxovalerate
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Record name Methyl 2-oxo-3-methylpentanoate
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Record name Pentanoic acid, 3-methyl-2-oxo-, methyl ester
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Record name Pentanoic acid, 3-methyl-2-oxo-, methyl ester
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Record name Pentanoic acid, 3-methyl-2-oxo-, methyl ester
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Record name METHYL 2-OXO-3-METHYLPENTANOATE
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Record name Methyl (R)-3-methyl-2-oxopentanoate
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Synthetic Methodologies and Strategies for Methyl 3 Methyl 2 Oxopentanoate

Conventional Laboratory Synthesis Routes

Conventional methods for synthesizing methyl 3-methyl-2-oxopentanoate (B1228249) often prioritize accessibility of starting materials and robustness of the reactions over stereochemical control, typically yielding racemic mixtures.

Esterification Reactions

The direct esterification of 3-methyl-2-oxopentanoic acid with methanol (B129727) represents a fundamental approach to obtaining the target methyl ester. This acid-catalyzed reaction, typically employing a strong acid catalyst like sulfuric acid or hydrochloric acid, proceeds via the Fischer-Speier esterification mechanism. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the product.

While direct experimental data for the esterification of 3-methyl-2-oxopentanoic acid is not extensively reported in readily available literature, the synthesis of analogous α-keto esters follows this well-established protocol. For instance, the synthesis of other alkyl 2-oxoalkanoates is routinely achieved by refluxing the corresponding α-keto acid with an excess of the alcohol in the presence of a catalytic amount of mineral acid.

A plausible reaction scheme is as follows:

3-methyl-2-oxopentanoic acid + Methanol ⇌ Methyl 3-methyl-2-oxopentanoate + Water

The reaction conditions would typically involve refluxing the reactants for several hours, followed by neutralization, extraction, and purification by distillation.

Condensation Reactions

Claisen condensation provides a powerful tool for carbon-carbon bond formation and is a viable route for the synthesis of the carbon skeleton of this compound. A crossed Claisen condensation, involving two different esters, is necessary for this specific target.

A strategic disconnection suggests the condensation of methyl propionate (B1217596) with methyl oxalate (B1200264) in the presence of a strong base, such as sodium methoxide (B1231860). In this scenario, the enolate of methyl propionate would act as the nucleophile, attacking the electrophilic carbonyl carbon of methyl oxalate. Subsequent workup with acid would yield the desired β-keto ester.

A related synthesis for the structurally similar methyl 3-oxopentanoate (B1256331) involves the Claisen condensation of acetone (B3395972) with methyl propionate, followed by oxidation and esterification. chegg.com This highlights the utility of condensation reactions in building the core structure of such molecules.

Reactant 1Reactant 2BaseProduct
Methyl propionateDiethyl oxalateSodium ethoxideDiethyl 2-methyl-3-oxosuccinate

This table outlines a plausible crossed Claisen condensation for a related structure, illustrating the general principle.

The resulting intermediate from the reaction of methyl propionate and diethyl oxalate would require further steps, such as decarboxylation, to arrive at the final target molecule.

Enolate Chemistry-Based Approaches

The alkylation of enolates is a cornerstone of modern organic synthesis and offers a precise method for constructing the carbon framework of this compound. This approach typically involves the formation of an enolate from a simpler precursor, followed by its reaction with an appropriate electrophile.

One potential route involves the alkylation of the enolate of methyl 2-oxopropanoate (methyl pyruvate) with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The generation of the enolate requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and regioselective deprotonation at the α-carbon. pressbooks.publumenlearning.com

The reaction proceeds as follows:

Enolate Formation: Methyl 2-oxopropanoate is treated with LDA at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium enolate.

Alkylation: The enolate is then reacted with an ethyl halide. The nucleophilic enolate attacks the electrophilic carbon of the ethyl halide in an SN2 reaction to form the new carbon-carbon bond.

Enolate PrecursorBaseAlkylating AgentProduct
Methyl 2-oxopropanoateLithium diisopropylamide (LDA)Ethyl iodideThis compound

This table illustrates a proposed synthetic route via enolate alkylation.

This method offers good control over the introduction of the ethyl group at the C3 position.

Transesterification Processes

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. This method can be employed to synthesize this compound from another alkyl ester of the same acid, such as ethyl 3-methyl-2-oxopentanoate.

The reaction is typically catalyzed by either an acid or a base. For instance, reacting ethyl 3-methyl-2-oxopentanoate with an excess of methanol in the presence of a catalytic amount of sodium methoxide would lead to the formation of this compound and ethanol (B145695). The equilibrium can be shifted towards the desired product by using a large excess of methanol or by removing the ethanol as it is formed.

This approach is particularly useful if an alternative ester of 3-methyl-2-oxopentanoic acid is more readily available or easier to synthesize.

Enantioselective Synthesis of this compound

The synthesis of specific enantiomers of this compound is of significant interest, particularly in fields such as fragrance chemistry where chirality can dramatically influence sensory properties.

Chiral Precursor Derivations

A powerful strategy for enantioselective synthesis involves the use of a chiral pool, where readily available, enantiomerically pure natural products are used as starting materials. The amino acid L-isoleucine, which possesses the required (2S, 3S) stereochemistry, is an ideal chiral precursor for the synthesis of (+)-(S)-3-methyl-2-oxopentanoate. Similarly, L-allo-isoleucine can be used to synthesize the corresponding (R)-enantiomer. researchgate.net

A reported synthesis of the enantiomers of ethyl 3-methyl-2-oxopentanoate can be adapted for the methyl ester. researchgate.net The key steps involve:

Deamination of the Chiral Amino Acid: The amino group of L-isoleucine is converted to a hydroxyl group with retention of configuration. This is typically achieved via diazotization with sodium nitrite (B80452) in an acidic aqueous solution, followed by heating. This yields (2S, 3S)-2-hydroxy-3-methylpentanoic acid.

Esterification: The resulting hydroxy acid is then esterified with methanol under standard Fischer esterification conditions to produce methyl (2S, 3S)-2-hydroxy-3-methylpentanoate.

Oxidation: The secondary alcohol of the hydroxy ester is then oxidized to a ketone to yield the final product, methyl (+)-(S)-3-methyl-2-oxopentanoate. A variety of oxidizing agents can be used for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Chiral PrecursorKey IntermediateFinal Product
L-IsoleucineMethyl (2S, 3S)-2-hydroxy-3-methylpentanoateMethyl (+)-(S)-3-methyl-2-oxopentanoate
L-allo-IsoleucineMethyl (2R, 3S)-2-hydroxy-3-methylpentanoateMethyl (-)-(R)-3-methyl-2-oxopentanoate

This table outlines the enantioselective synthesis from chiral amino acids.

This approach provides excellent stereochemical control, leading to the desired enantiomer with high optical purity.

Biocatalytic Synthesis and Asymmetric Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules like this compound, providing highly selective and environmentally benign alternatives to traditional chemical methods. mdpi.com

Enzyme-Catalyzed Reactions and Bioreduction

Enzyme-catalyzed reactions are at the forefront of biocatalytic strategies for producing chiral compounds. The stereoselective reduction of the keto group in α-keto esters, such as the precursor to this compound, can yield chiral α-hydroxy esters with high enantiomeric excess. These chiral alcohols are important building blocks in asymmetric synthesis.

Ketoreductases are a class of enzymes that can catalyze the reduction of the ketone in 2-oxopentanoic acid derivatives, leading to the formation of chiral molecules. For instance, research has identified novel enzymes that can be overexpressed to enhance the production of specific chiral products.

ω-Transaminase-Mediated Biocatalysis for Chiral Intermediates

ω-Transaminases (ω-TAs) are instrumental in the synthesis of chiral amines, which can be crucial intermediates in the production of more complex molecules. mdpi.comresearchgate.net These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, generating a chiral amine with high enantioselectivity. researchgate.net While direct synthesis of this compound via ω-TAs is not the primary application, these enzymes are vital for creating chiral precursors.

The synthesis of chiral amines using ω-TAs can be achieved through several approaches:

Kinetic resolution of a racemic mixture of amines. mdpi.com

Asymmetric synthesis from a pro-chiral ketone. mdpi.com

Deracemization of a racemic amine. mdpi.com

Protein engineering has been extensively used to improve the substrate scope and stereopreference of ω-TAs, making them more efficient biocatalysts for industrial applications. mdpi.comnih.gov For example, engineered ω-transaminases have been successfully used in the synthesis of key chiral intermediates for pharmaceuticals, demonstrating the power of this technology to improve yield and reduce waste. nih.gov

Table 1: Examples of ω-Transaminase Applications in Chiral Amine Synthesis

Enzyme SourceTarget Chiral AmineApplicationReference
Arthrobacter sp.(R)-2-(1-aminoethyl)-4-fluorophenolIntermediate for anti-tumor drugs nih.gov
Vibrio fluvialis(R)-1-Boc-3-aminopiperidineIntermediate for Apremilast uni-greifswald.de
Engineered Arthrobacter sp.Sitagliptin intermediatePharmaceutical manufacturing nih.gov

Green Chemistry Perspectives in Synthesis Development

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. nih.gov

Retrosynthetic Analysis for Sustainable Pathways

Retrosynthetic analysis is a key strategy for designing more sustainable synthetic routes. By working backward from the target molecule, chemists can identify starting materials and reaction pathways that are more environmentally friendly. For this compound, this could involve selecting bio-based starting materials or choosing catalytic methods that avoid hazardous reagents.

A common synthetic route to related compounds like methyl 3-oxopentanoate involves the Claisen reaction followed by oxidation and esterification. prepchem.com A green chemistry approach would seek to replace harsh oxidants and traditional acid catalysts with more benign alternatives.

Process Optimization for Yield and Efficiency

Optimizing reaction conditions is crucial for improving the yield and efficiency of chemical processes, which is a core tenet of green chemistry. researchgate.net Statistical methods like Response Surface Methodology (RSM) can be employed to systematically evaluate the effects of various parameters such as temperature, catalyst loading, and molar ratios to identify the optimal conditions for a reaction. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methyl 2 Oxopentanoate

Reactivity Profile of the β-Keto Ester Moiety

The reactivity of methyl 3-methyl-2-oxopentanoate (B1228249) is fundamentally governed by the β-keto ester moiety. This functional group is characterized by a ketone carbonyl group at the β-position relative to the ester carbonyl group. This arrangement results in several key reactive features:

Acidic α-Hydrogen: The hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) is significantly more acidic than a typical α-hydrogen of a ketone or ester alone. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (an enolate) through resonance.

Electrophilic Centers: The carbonyl carbons of both the ketone and the ester are electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Enolate: The deprotonation of the α-hydrogen generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

This combination of an acidic proton and multiple electrophilic sites makes β-keto esters like methyl 3-methyl-2-oxopentanoate versatile building blocks in synthetic chemistry. They can act as both nucleophiles (via the enolate) and electrophiles, enabling a wide range of chemical transformations.

Fundamental Chemical Transformations

Oxidation Reactions

The oxidation of β-keto esters can proceed through various pathways, depending on the oxidizing agent and reaction conditions.

One notable transformation is the oxidative cleavage of the Cα-Cβ bond. For instance, a method utilizing Oxone (potassium peroxymonosulfate) in the presence of aluminum trichloride (B1173362) (AlCl₃) in an aqueous medium has been reported for the oxidative cleavage of various β-keto esters to yield α-keto esters. While this specific reaction was later retracted due to issues with reproducibility, it highlights a potential oxidative pathway for this class of compounds. The proposed mechanism involved the formation of an α-hydroxy dicarbonyl intermediate, followed by oxidation and rearrangement.

Another important oxidation reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. In the context of a β-keto ester, this reaction could potentially lead to the insertion of an oxygen atom adjacent to one of the carbonyl groups.

Furthermore, aldehydes and ketones that possess at least one methyl group attached to the carbonyl carbon can undergo the haloform reaction, where they are oxidized by sodium hypohalite to produce a sodium salt of a carboxylic acid with one less carbon atom, and a haloform.

The table below summarizes some potential oxidation reactions applicable to β-keto esters.

Reaction Type Reagents Product Type Notes
Oxidative CleavageOxone, AlCl₃ (reported, but retracted)α-Keto EsterCleavage of the Cα-Cβ bond was proposed.
Baeyer-Villiger OxidationPeroxy Acids (e.g., m-CPBA)EsterInvolves the migration of an alkyl group.
Haloform ReactionSodium Hypohalite (e.g., NaOBr)Carboxylate and HaloformRequires a methyl ketone moiety.

Reduction Reactions

The reduction of this compound offers pathways to valuable β-hydroxy esters and 1,3-diols, which are important chiral building blocks in organic synthesis. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Selective Ketone Reduction

The ketone carbonyl group is generally more reactive towards hydride-reducing agents than the ester group. Therefore, selective reduction of the ketone is achievable using mild reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a common and mild reducing agent capable of selectively reducing aldehydes and ketones in the presence of less reactive functional groups like esters. The reaction of this compound with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would primarily yield methyl 3-hydroxy-3-methylpentanoate.

Stereoselectivity: The reduction of the prochiral ketone in this compound creates a new stereocenter at the C3 position. The use of standard reducing agents like NaBH₄ typically results in a racemic or near-racemic mixture of the two possible diastereomers of the β-hydroxy ester.

Biocatalytic Reductions: For achieving high stereoselectivity, biocatalytic methods employing enzymes or whole organisms like baker's yeast (Saccharomyces cerevisiae) are often utilized. These biocatalysts contain reductase enzymes that can reduce β-keto esters with high enantio- and diastereoselectivity. Genetically engineered yeast strains have been developed to selectively produce specific stereoisomers of β-hydroxy esters. For instance, ketoreductase (KRED) enzymes can be used for the stereoselective synthesis of α-fluoro-β-hydroxy esters from the corresponding racemic α-fluoro-β-keto esters.

Reduction of Both Ketone and Ester

Stronger reducing agents are required to reduce both the ketone and the ester functionalities to the corresponding 1,3-diol.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of functional groups, including both ketones and esters. Treatment of this compound with a sufficient amount of LiAlH₄ followed by an aqueous workup would yield 3-methylpentane-1,3-diol.

The table below summarizes the expected products from the reduction of this compound with different reducing agents.

Reducing Agent Functional Group(s) Reduced Primary Product
Sodium Borohydride (NaBH₄)KetoneMethyl 3-hydroxy-3-methylpentanoate
Baker's Yeast (S. cerevisiae)Ketone (Stereoselective)(3R)- or (3S)-methyl 3-hydroxy-3-methylpentanoate
Lithium Aluminum Hydride (LiAlH₄)Ketone and Ester3-Methylpentane-1,3-diol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at the electrophilic carbonyl carbon of the ester group. These reactions, often termed nucleophilic acyl substitution, lead to the replacement of the methoxy (B1213986) group (-OCH₃) with another nucleophile.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, treating this compound with ethanol under acidic or basic conditions would result in the formation of ethyl 3-methyl-2-oxopentanoate and methanol. To drive the equilibrium towards the desired product, the alcohol reactant is typically used as the solvent.

Amidation: The reaction of this compound with a primary or secondary amine can produce the corresponding amide, N-alkyl- or N,N-dialkyl-3-methyl-2-oxopentanamide. This transformation can be achieved directly, although it may require specific coupling agents or elevated temperatures to proceed efficiently. Reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of carboxylic acids and can be applicable to esters as well.

Reaction with Grignard Reagents: The reaction of esters with Grignard reagents (R-MgX) is a classic method for forming tertiary alcohols. When this compound is treated with a Grignard reagent, the nucleophilic alkyl or aryl group from the Grignard reagent will attack the ester carbonyl. This initially forms a ketone after the elimination of the methoxide (B1231860) ion. However, since ketones are more reactive than esters towards Grignard reagents, the newly formed ketone will rapidly react with a second equivalent of the Grignard reagent. This second addition leads to the formation of a tertiary alcohol after an acidic workup. It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents.

The table below provides an overview of these nucleophilic substitution reactions.

Nucleophile Reaction Type Product Key Conditions/Features
Alcohol (R'-OH)TransesterificationEthyl 3-methyl-2-oxopentanoate (if R' = Ethyl)Acid or base catalysis; alcohol used as solvent.
Amine (R'₂NH)AmidationN,N-R'₂-3-methyl-2-oxopentanamideOften requires coupling agents or heat.
Grignard Reagent (R'-MgX)Alkylation/AdditionTertiary AlcoholTwo equivalents of the Grignard reagent are consumed. The reaction proceeds via a ketone intermediate.

Enolate Formation and Subsequent Reactions

A cornerstone of the reactivity of this compound is the formation of an enolate ion. The presence of two carbonyl groups flanking the α-carbon significantly increases the acidity of the α-hydrogen, facilitating its removal by a suitable base.

Formation of the Enolate

Treatment of this compound with a base results in the deprotonation of the α-carbon to yield a resonance-stabilized enolate. The negative charge of the enolate is delocalized over the α-carbon and the oxygen atoms of both the ketone and ester carbonyl groups. The choice of base is crucial; a base like sodium ethoxide is often used, and to prevent transesterification, the alkoxide base should match the alcohol portion of the ester. For complete and irreversible enolate formation, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) can be employed in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Subsequent Reactions of the Enolate

The enolate of this compound is a potent nucleophile and can participate in a variety of important carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. This is a powerful method for creating more complex carbon skeletons. For instance, reacting the enolate with iodomethane (B122720) would yield methyl 2,3-dimethyl-2-oxopentanoate. This process is a key step in the acetoacetic ester synthesis, which ultimately produces ketones after hydrolysis and decarboxylation.

Acylation: The enolate can also be acylated by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. The acylation of ketone enolates with esters can yield 1,3-diketones.

Michael Addition: As a soft nucleophile, the enolate of this compound can undergo a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds. In this reaction, the enolate adds to the β-carbon of the unsaturated system, forming a new carbon-carbon bond and a 1,5-dicarbonyl compound. This is a widely used method for constructing larger molecules.

The table below outlines the key reactions involving the enolate of this compound.

Reaction Type Electrophile Product Type Significance
AlkylationAlkyl Halide (e.g., CH₃I)α-Alkylated β-Keto EsterForms new C-C bonds; key step in acetoacetic ester synthesis.
AcylationAcyl Halide (e.g., CH₃COCl)α-Acylated β-Keto EsterSynthesizes β-dicarbonyl compounds.
Michael Additionα,β-Unsaturated Carbonyl1,5-Dicarbonyl CompoundForms new C-C bonds via conjugate addition.

Cyclization Reactions

The bifunctional nature of this compound, possessing both nucleophilic (via its enolate) and electrophilic centers, makes it a valuable substrate for various cyclization reactions to form heterocyclic compounds. These reactions are of great importance in medicinal chemistry and materials science.

Synthesis of Pyrazoles: Pyrazoles and their derivatives, known as pyrazolones, can be synthesized by the condensation reaction between a β-keto ester and hydrazine (B178648) or its derivatives. In this reaction, the hydrazine undergoes condensation with the ketone carbonyl group of this compound, followed by an intramolecular cyclization and dehydration to yield a substituted pyrazole (B372694). The specific substitution pattern of the resulting pyrazole depends on the substituents on both the β-keto ester and the hydrazine.

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the Pinner synthesis, which involves the condensation of a β-keto ester with an amidine. The reaction between this compound and an amidine would proceed through the formation of an intermediate by reaction with the ketone, followed by cyclization involving the ester group to form the pyrimidine ring. This method allows for the creation of a variety of substituted pyrimidines.

Hantzsch Pyridine Synthesis: This multicomponent reaction provides a pathway to dihydropyridines and pyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. In a potential application involving this compound, it could serve as one or both of the β-keto ester components, reacting with an aldehyde and ammonia to form a highly substituted dihydropyridine, which can then be oxidized to the corresponding pyridine.

Intramolecular Cyclizations: If the carbon chain of the β-keto ester contains a suitable electrophilic group, intramolecular cyclization can occur. For example, palladium-catalyzed intramolecular aldol (B89426) condensations of allyl β-keto esters containing an aldehyde group have been shown to yield cyclic aldol products. While this compound itself does not have an additional functional group for such a reaction, its derivatives could be designed to undergo intramolecular cyclizations to form various ring systems.

The table below summarizes these important cyclization reactions.

Reaction Name Reactant(s) with β-Keto Ester Heterocyclic Product
Pyrazole SynthesisHydrazine or substituted hydrazinesPyrazole/Pyrazolone
Pinner Pyrimidine SynthesisAmidinesPyrimidine
Hantzsch Pyridine SynthesisAldehyde, Ammonia/Ammonium AcetateDihydropyridine/Pyridine

Elucidation of Reaction Mechanisms

The chemical reactivity of this compound is a subject of significant interest due to its role in various chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing novel synthetic pathways.

One of the key reaction pathways for the synthesis of this compound involves the esterification of 3-methyl-2-oxopentanoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Another important reaction is the Claisen condensation. In this reaction, acetone (B3395972) can be reacted with methyl propionate (B1217596) in the presence of a base like sodium ethoxide. This is followed by protonation to yield 2,4-hexadione. This diketone can then be oxidized and subsequently esterified with methanol to produce methyl 3-oxopentanoate (B1256331). prepchem.com

Furthermore, the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate can be synthesized from the corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, or D-allo-isoleucine. researchgate.net

The metabolism of (S)-3-methyl-2-oxopentanoate is also an area of active research. It is known to be a metabolite of isoleucine in humans, animals, and bacteria. nih.gov In a biological context, (S)-3-methyl-2-oxopentanoate can be formed from isoleucine through the action of the enzyme cytosolic branched-chain aminotransferase 1. nih.gov It is then further metabolized by the branched-chain keto acid dehydrogenase E1 to 2-methyl-1-hydroxybutyl-ThPP. nih.gov In yeast, the enzyme pyruvate (B1213749) decarboxylase is involved in reactions that lead to the formation of 2-hydroxy ketones, collectively known as acyloins. ymdb.ca This enzyme also plays a role in regulating thiamine (B1217682) metabolism. ymdb.ca

Below is a table summarizing some of the key reactions involving this compound and its related compounds:

ReactantsReagents/ConditionsProduct(s)Reaction Type
Acetone, Methyl propionate1. Sodium ethoxide 2. Dilute HCl2,4-HexadioneClaisen Condensation
2,4-HexadioneI₂ or Cl₂ in aqueous NaOH3-Oxopentanoic acidOxidation
3-Oxopentanoic acidMethanolMethyl 3-oxopentanoateEsterification
L-isoleucine, D-isoleucine, L-allo-isoleucine, or D-allo-isoleucineVariousMethyl 2-hydroxy-3-methylpentanoate stereoisomersSynthesis from Amino Acids
(S)-3-Methyl-2-oxopentanoateBranched-chain keto acid dehydrogenase E12-Methyl-1-hydroxybutyl-ThPPEnzymatic Degradation

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Building Block for Advanced Organic Synthesis

Methyl 3-methyl-2-oxopentanoate (B1228249) is a recognized building block for the synthesis of diverse organic compounds, including those with applications in the pharmaceutical, agrochemical, and flavor industries. medchemexpress.com The reactivity of its ketone and ester groups allows for a variety of chemical transformations, making it an adaptable starting material. Its sodium salt, sodium 3-methyl-2-oxopentanoate, is also utilized in chemical synthesis studies. sigmaaldrich.com

The utility of this compound stems from its classification as a β-keto ester, which contains a reactive methylene (B1212753) group (a CH₂ group adjacent to two carbonyl groups) that can be readily deprotonated to form a stable enolate. This enolate is a powerful nucleophile, enabling the formation of new carbon-carbon bonds, a fundamental process in constructing more complex molecular skeletons. This reactivity is central to its role as a versatile precursor in advanced synthetic applications.

Table 1: General Properties of Methyl 3-methyl-2-oxopentanoate and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Application Area
This compound 3682-42-6 C₇H₁₂O₃ 144.17 Organic Synthesis, Flavorings
(S)-3-Methyl-2-oxopentanoic acid 439286 (CID) C₆H₁₀O₃ 130.14 Metabolic marker, Synthesis
Methyl 3-oxopentanoate (B1256331) 30414-53-0 C₆H₁₀O₃ 130.14 Synthesis

Precursor in the Synthesis of Chiral Intermediates

Chirality is a critical aspect in the efficacy of many pharmaceuticals and bioactive molecules, making the synthesis of single-enantiomer compounds highly important. researchgate.net this compound is a valuable precursor for creating chiral intermediates due to its inherent stereocenter. Researchers have investigated its use in the development of chiral auxiliaries, which are compounds that can help control the stereochemistry of chemical reactions. medchemexpress.com

A significant pathway to chiral intermediates involves using naturally occurring chiral molecules as starting materials. For instance, the synthesis of specific stereoisomers of related compounds, such as methyl 2-hydroxy-3-methylpentanoates, begins with chiral amino acids like L-isoleucine, D-isoleucine, and their allo-isomers. researchgate.net This process transfers the chirality from the amino acid to the new molecule, ensuring a specific three-dimensional arrangement. The ability to selectively synthesize different stereoisomers is crucial, as the biological activity can vary dramatically between enantiomers. unimi.it

Synthesis of Bioactive Compounds (e.g., Pheromone Analogs)

The structural framework of this compound is found in or is analogous to various bioactive compounds, including pheromones and flavor agents. Its derivatives are of particular interest in the flavor and fragrance industry for their distinct organoleptic properties. researchgate.net

A study focused on creating new perfumery ingredients involved the synthesis of a series of alkyl 3-methyl-2-oxopentanoates. researchgate.net Among these, ethyl 3-methyl-2-oxopentanoate was noted for its strong, fresh walnut and fruity odor. researchgate.net The synthesis and evaluation of different stereoisomers revealed that while they may share a similar odor profile, one enantiomer can be more powerful or have a different character than its counterpart, highlighting the importance of stereochemistry in bioactivity. researchgate.netnih.gov

The synthesis of these compounds often starts from chiral precursors like isoleucine to yield enantiomerically pure products. researchgate.net The transformations involved demonstrate how the core structure of 3-methyl-2-oxopentanoate can be elaborated into molecules that interact with biological receptors, whether for taste, smell, or other physiological responses.

Table 2: Research Findings on Bioactive Derivatives

Derivative Starting Material Observed Property/Application Reference
Ethyl 3-methyl-2-oxopentanoate L-(+)-isoleucine, L-(+)-allo-isoleucine Strong, fresh walnut, fruity odor; potential perfumery ingredient. researchgate.net

Derivatization for Novel Chemical Entities

The functional groups of this compound provide multiple handles for chemical modification, allowing for its derivatization into novel chemical entities. medchemexpress.com By systematically altering parts of the molecule, chemists can explore structure-activity relationships and discover compounds with new or enhanced properties.

Research into new perfumery ingredients exemplifies this approach. A series of methyl and ethyl 2-acyloxy-3-methylpentanoates were prepared from their corresponding hydroxy esters to evaluate how these changes affected their scent profiles. researchgate.net While some derivatives exhibited interesting fruity and camomile notes, others were found to be less potent, demonstrating how subtle structural changes can significantly impact a molecule's properties. researchgate.net Furthermore, related ketoesters have been used in photochemical reactions to synthesize new heterocyclic structures like dihydropyrans and oxetanes, which are common motifs in natural products and pharmaceuticals. evitachem.com This highlights the potential for using the this compound scaffold to access a wide range of new chemical structures. mdpi.com

Biochemical and Enzymatic Research on Methyl 3 Methyl 2 Oxopentanoate and Its α Keto Acid Analogs

Integration in Branched-Chain Amino Acid Metabolism

Methyl 3-methyl-2-oxopentanoate (B1228249) and its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid, are key intermediates in the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine. smpdb.canih.gov These compounds are central to both the breakdown (catabolism) and synthesis (biosynthesis) of essential amino acids. genome.jp

Participation in Isoleucine Catabolic Pathways

The catabolism of L-isoleucine, an essential amino acid, initiates with a transamination reaction that converts it to (S)-3-methyl-2-oxopentanoate. smpdb.canih.gov This process is a critical step in the breakdown of isoleucine for energy production or conversion to other metabolites. The degradation of isoleucine can occur in both the mitochondria and the cytosol. smpdb.ca The initial reaction involves the transfer of the amino group from L-isoleucine to a keto acid, typically 2-oxoglutarate, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). smpdb.ca This produces L-glutamate and (S)-3-methyl-2-oxopentanoate. smpdb.ca Subsequently, (S)-3-methyl-2-oxopentanoate is further metabolized by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov

In some organisms like Saccharomyces cerevisiae (yeast), the catabolic pathway can lead to the production of "fusel alcohols," such as active amyl alcohol, which is derived from isoleucine. smpdb.ca This involves the decarboxylation of 3-methyl-2-oxopentanoate to form 2-methylbutanal, which is then reduced to 2-methyl-1-butanol. smpdb.ca

Involvement in Essential Amino Acid Biosynthetic Pathways

(S)-3-Methyl-2-oxopentanoate is the immediate precursor to isoleucine in its biosynthetic pathway. genome.jpnih.gov This pathway is essential for organisms that can synthesize their own isoleucine, such as plants and bacteria. nih.gov The final step in isoleucine biosynthesis is a transamination reaction where an amino group is added to 3-methyl-2-oxopentanoate to form L-isoleucine. nih.gov This reaction is the reverse of the initial step in catabolism and is also catalyzed by branched-chain aminotransferases (BCATs). nih.gov

Research has explored the possibility of engineering essential amino acid biosynthesis in mammalian cells, which normally cannot produce them. nih.gov In these studies, the conversion of 2-oxobutanoate (B1229078) through several intermediates to 3-methyl-2-oxopentanoate is a key part of the reconstructed isoleucine synthesis pathway. nih.gov

Enzyme-Substrate Interactions and Enzymatic Transformations

The metabolism of methyl 3-methyl-2-oxopentanoate and its α-keto acid analog is governed by specific enzymes that recognize them as substrates.

Interaction with Branched-Chain Aminotransferases (BCAT)

Branched-chain aminotransferases (BCATs) are pyridoxal-5'-phosphate-dependent enzymes that play a crucial role in both the synthesis and degradation of BCAAs. nih.gov They catalyze the reversible transamination of BCAAs to their corresponding α-keto acids. smpdb.canih.gov

Specifically, BCATs utilize (S)-3-methyl-2-oxopentanoate as a substrate in the final step of isoleucine biosynthesis and produce it in the initial step of isoleucine catabolism. smpdb.canih.gov There are both cytosolic and mitochondrial forms of BCATs, indicating that these reactions occur in different cellular compartments. smpdb.ca In some organisms, like Arabidopsis, specific BCATs such as BCAT3 have been shown to be active in the biosynthesis of both BCAAs and other metabolites like Met-derived glucosinolates. nih.gov

Substrate for Branched-Chain Keto Acid Dehydrogenase (BCKD)

The branched-chain α-keto acid dehydrogenase (BCKD) complex is a key regulatory enzyme in BCAA catabolism. nih.govnih.gov This multi-enzyme complex, located in the mitochondria, catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from leucine, isoleucine, and valine. nih.govnih.gov

Other Enzymatic Modulations

In addition to BCAT and BCKD, other enzymes can interact with or modify 3-methyl-2-oxopentanoate. For example, in certain metabolic pathways, particularly in microorganisms, 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase can act on related branched-chain keto acids. wikipedia.org Furthermore, studies in isolated perfused rat kidneys have shown that the metabolism of valine and its corresponding keto acid, 3-methyl-2-oxobutanoate, can influence the metabolism of isoleucine and the release of 3-methyl-2-oxopentanoate. nih.govcore.ac.uk This indicates a complex interplay and competition between different branched-chain amino and keto acids for enzymatic processing. nih.govcore.ac.uk

Metabolic Network Analysis and Pathway Perturbations in Research Models (Non-Clinical Focus)

Research into this compound and its corresponding α-keto acid, 3-methyl-2-oxopentanoate (also known as 3-methyl-2-oxovalerate or KMV), increasingly utilizes metabolic network analysis to understand its role in complex biological systems. These non-clinical studies, often in cellular and animal models, are crucial for deciphering how perturbations in the branched-chain amino acid (BCAA) catabolic pathways impact cellular physiology and contribute to various conditions.

Investigation of Metabolic Fluxes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a detailed view of cellular metabolism beyond simple metabolite concentration measurements. In the context of BCAA metabolism, MFA helps to trace the journey of carbon atoms from precursors like isoleucine through to downstream products, revealing how different organs and cell types process these essential nutrients and their keto acid analogs.

A key application of MFA has been in understanding the inter-organ transport and metabolism of BCAAs and their corresponding branched-chain keto acids (BCKAs), including 3-methyl-2-oxovalerate. A study using a multi-catheterized pig model investigated the net fluxes of BCKAs across the liver, portal drained viscera (PDV), kidney, and hindquarter (representing muscle). nih.govphysiology.org In the post-absorptive (fasted) state, the PDV was found to take up BCKAs. nih.gov However, in the postprandial (fed) state, a significant release of all BCKAs was observed from the muscle tissue, while the liver was the primary site of BCKA uptake. nih.govphysiology.org These findings from a translational animal model highlight the dynamic nature of BCAA metabolite transport and metabolism, with muscle being a key producer of 3-methyl-2-oxovalerate and the liver being the main site for its clearance and further processing. nih.govphysiology.org

Table 1: Net Fluxes of Total Branched-Chain Keto Acids (BCKAs) Across Organs in a Pig Model

This table summarizes the uptake and release of total BCKAs, including 3-methyl-2-oxovalerate, in different metabolic states. Data is sourced from a metabolic flux analysis study in pigs. nih.govphysiology.org

Organ/TissueMetabolic StateNet Flux (µmol/kg body wt/4h)Interpretation
Hindquarter (Muscle)Postprandial46.2Release
LiverPostprandial-200Uptake
Portal Drained Viscera (PDV)Postabsorptive-144 (nmol/kg body wt/min)Uptake
KidneyPostprandial10.0 (KIV only)Release

In cancer research, MFA has been applied to understand how tumor cells rewire their metabolism to support rapid proliferation. Studies have shown that some cancer cells rely on BCAA degradation for energy and biosynthetic precursors. nih.gov For instance, metabolic flux analysis in breast cancer cell lines revealed that BCAA-derived carbon contributes to high concentrations of acetoacetate, which can then be used as a source for synthesizing lipids, a critical component for building new cells. nih.gov This demonstrates a specific metabolic perturbation where the flux through the BCAA catabolic pathway is redirected to support tumorigenesis. nih.gov

Research on Metabolic Dysregulation in Cellular and Model Systems

Metabolic dysregulation involving 3-methyl-2-oxopentanoate is a hallmark of several pathological states, which have been extensively studied in various cellular and non-clinical model systems. These models are instrumental in understanding the molecular consequences of enzymatic defects or metabolic reprogramming.

A prominent example of inherited metabolic dysregulation is Maple Syrup Urine Disease (MSUD). nih.govyoutube.com This disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the degradation of 3-methyl-2-oxopentanoate and other BCKAs. nih.govyoutube.com In cellular and animal models of MSUD, this genetic defect leads to the significant accumulation of BCAAs and their corresponding keto acids in tissues and fluids. youtube.com The buildup of these compounds, particularly 3-methyl-2-oxovaleric acid, is neurotoxic and leads to severe neurological damage if untreated. youtube.com These models are critical for studying the pathophysiology of the disease and for testing potential therapeutic strategies aimed at restoring normal metabolic function.

Metabolic dysregulation involving BCAA catabolites has also been identified in cancer. A study investigating metabolic differences between five triple-negative breast cancer cell lines and normal breast cells found significant alterations in the BCAA catabolic pathway. nih.gov Untargeted metabolic profiling revealed that levels of 3-methyl-2-oxovalerate were significantly elevated in the cancer cells and the surrounding growth media compared to the normal control cell line. nih.gov This finding suggests a metabolic rewiring in these cancer cells that leads to an overproduction or reduced processing of this keto acid. nih.gov

Table 2: Relative Abundance of BCAA Catabolism Products in Triple-Negative Breast Cancer (TNBC) Cells vs. Normal Cells

This table shows the fold change (FC) and statistical significance (p-value) of increased metabolite levels in TNBC cell lines compared to a normal breast cell line (hTERT-HME1). nih.gov

MetaboliteSample TypeFold Change (FC)p-value
3-Methyl-2-oxovalerateGrowth Media2.446.46 x 10-4
Intracellular2.162.36 x 10-3
4-Methyl-2-oxopentanoateGrowth Media2.774.91 x 10-4
Intracellular2.771.71 x 10-3
3-Methyl-2-oxobutyrateGrowth Media2.195.88 x 10-4
Intracellular4.649.40 x 10-6

These studies in cellular and model systems underscore the importance of tightly regulated BCAA metabolism. Perturbations, whether from genetic defects as in MSUD models or metabolic reprogramming as seen in cancer cells, lead to significant dysregulation with pathological consequences.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of methyl 3-methyl-2-oxopentanoate (B1228249). researchgate.net DFT methods allow for the calculation of the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional structure.

These calculations also provide insights into the molecule's electronic properties. For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. dntb.gov.ua Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectroscopy data to aid in the assignment of spectral bands. researchgate.net Similarly, theoretical NMR chemical shifts can be computed to assist in the interpretation of experimental NMR spectra. researchgate.net

A study on a related compound, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, demonstrated the utility of DFT calculations with the B3LYP/6–31G(d,p) basis set in determining molecular geometry, FMOs, MEP, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. researchgate.net

Investigations into Tautomerism and Isomerization

Methyl 3-methyl-2-oxopentanoate can theoretically exhibit keto-enol tautomerism, a process involving the migration of a proton and the shifting of a double bond. iupac.org The two potential tautomers are the keto form (this compound) and the enol form (methyl 1-hydroxy-3-methyl-1-penten-2-one).

Computational studies can determine the relative energies and, consequently, the equilibrium populations of these tautomers. Generally, for simple keto-enol systems, the keto form is significantly more stable. Investigations into the tautomerism of similar purine (B94841) structures have shown that the predominant tautomer in solution can be predicted based on which form avoids unfavorable structural arrangements. rsc.org While specific computational studies on the tautomerism of this compound are not widely reported in the provided search results, the principles of such investigations are well-established in computational chemistry. iupac.org

Isomerization in this compound can also involve the interconversion of its (R) and (S) stereoisomers. Computational modeling can be employed to study the energy barriers associated with this process, providing insights into the stereochemical stability of the molecule.

Conformational Analysis and Stereochemical Predictions

The presence of a chiral center at the third carbon atom means that this compound exists as two enantiomers: (R)-methyl 3-methyl-2-oxopentanoate and (S)-methyl 3-methyl-2-oxopentanoate. nih.gov Conformational analysis is essential for understanding the three-dimensional shapes these molecules adopt and their relative stabilities.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating its single bonds. This process helps identify the most stable conformers, which are the low-energy arrangements the molecule is most likely to adopt. For example, in substituted cyclohexanes, the stability of different chair conformations is significantly affected by the steric hindrance of substituents, a phenomenon known as 1,3-diaxial interaction. scispace.com Similar principles apply to acyclic molecules like this compound, where steric interactions between the methyl and ethyl groups around the chiral center will influence the preferred conformation.

The stereochemistry of the molecule is a critical factor in its interactions with other chiral molecules, such as enzymes. Researchers have investigated the use of related compounds in the development of chiral auxiliaries to control the stereochemistry of chemical reactions. medchemexpress.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate.

For instance, the reduction of the keto group in this compound to form methyl 2-hydroxy-3-methylpentanoate can be modeled to understand the stereochemical outcome of the reaction. researchgate.net Such modeling can explain why one diastereomer might be preferentially formed over another.

In a study of the Diels-Alder reaction to form a substituted cyclohexene, DFT was used to study the stability of the adducts and the reaction mechanism. dntb.gov.ua This type of analysis provides a detailed understanding of the factors controlling the regio- and stereoselectivity of the reaction. While specific transition state analyses for reactions of this compound were not detailed in the search results, the application of these computational techniques is a standard approach in modern chemical research.

Derivatization Strategies and Research Applications

Derivatization for Enhanced Analytical Detection and Separation

The inherent chemical properties of methyl 3-methyl-2-oxopentanoate (B1228249), particularly its volatility and potential for thermal degradation, necessitate derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). This chemical modification enhances the compound's stability and improves its chromatographic behavior, leading to more sensitive and reliable detection.

A common and effective derivatization strategy for α-keto esters like methyl 3-methyl-2-oxopentanoate involves a two-step process of oximation followed by silylation. The initial oximation step targets the ketone functional group. This is typically achieved by reacting the analyte with a hydroxylamine (B1172632) reagent, such as methoxyamine hydrochloride, to form a methoxime derivative. This process is crucial for several reasons: it prevents enolization and the formation of multiple tautomeric forms of the keto group, which would otherwise lead to peak broadening and inaccurate quantification in GC analysis. Furthermore, it stabilizes the α-keto acid structure, which can be prone to decarboxylation at the elevated temperatures of the GC inlet.

Following oximation, a silylation step is employed to convert the remaining polar carboxyl group (in the case of the parent acid) or other reactive moieties to their trimethylsilyl (B98337) (TMS) ethers or esters. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. Silylation increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis and improving peak shape.

The separation of the enantiomers of this compound is of significant interest, as different stereoisomers can exhibit distinct biological activities. Chiral gas chromatography is a powerful technique for this purpose. One approach involves the use of chiral stationary phases, such as those based on cyclodextrins. These phases are capable of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.

An alternative strategy for chiral separation is the use of chiral derivatizing agents (CDAs). These are enantiomerically pure reagents that react with the analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated on a standard, non-chiral chromatographic column. For instance, while not directly applied to the methyl ester in the available literature, a method for the enantiomeric analysis of the parent acid, 3-methyl-2-oxopentanoate, involves its reductive amination in the presence of L-leucine dehydrogenase to form L-isoleucine and L-alloisoleucine. These resulting amino acids can then be derivatized and analyzed by GC-MS to determine the original enantiomeric ratio of the keto acid. nih.gov A similar enzymatic or chemical reduction of this compound to the corresponding hydroxy esters, followed by derivatization with a chiral reagent, could theoretically be employed for its enantiomeric separation.

Table 1: Derivatization and Analytical Methods for α-Keto Acids and Related Compounds

Analyte ClassDerivatization StrategyAnalytical TechniquePurpose of Derivatization
α-Keto AcidsOximation (e.g., with methoxyamine hydrochloride) followed by Silylation (e.g., with BSTFA)GC-MSIncreased volatility, thermal stability, and prevention of tautomerism.
α-Keto AcidsReductive Amination (e.g., with L-leucine dehydrogenase) followed by derivatization of resulting amino acidsGC-MSEnantiomeric separation and quantification. nih.gov
Chiral Alcohols/AminesReaction with a Chiral Derivatizing Agent (e.g., Mosher's acid chloride)GC-MS, HPLC, NMRFormation of diastereomers for enantiomeric separation and analysis. wikipedia.org
General MetabolitesSilylation (e.g., with MSTFA)GC-MSIncreased volatility and thermal stability for comprehensive metabolic profiling.

Synthesis of Chemically Modified Derivatives for Functional Studies

The synthesis of chemically modified derivatives of this compound is a key strategy for investigating its structure-activity relationships and exploring its potential applications. By systematically altering the chemical structure of the parent molecule, researchers can probe the influence of different functional groups on its biological or sensory properties.

A notable area of research has been the synthesis of various alkyl esters of 3-methyl-2-oxopentanoic acid to evaluate their organoleptic (odor and taste) properties. In one study, a series of racemic alkyl 3-methyl-2-oxopentanoates were prepared and their sensory profiles assessed. researchgate.net For example, ethyl 3-methyl-2-oxopentanoate was found to possess a strong, fresh walnut and fruity odor. The enantiomers of this ethyl ester were selectively synthesized from L-(+)-isoleucine and L-(+)-allo-isoleucine, revealing that while both had similar odor profiles, the (+)-enantiomer was more powerful and less pungent than its antipode. researchgate.net This highlights the importance of stereochemistry in determining the sensory perception of these molecules. The study also prepared and evaluated the organoleptic properties of related hydroxy esters and acyloxy esters. researchgate.net

The synthesis of these derivatives typically involves standard esterification procedures, such as the reaction of 3-methyl-2-oxopentanoic acid with the corresponding alcohol in the presence of an acid catalyst. The enantioselective synthesis of specific stereoisomers requires more sophisticated approaches, often starting from chiral precursors like amino acids.

Beyond sensory applications, the synthesis of derivatives can be aimed at exploring other biological functions. While specific studies on the functional derivatives of this compound are limited in the reviewed literature, research on the parent α-keto acid provides a rationale for such investigations. For example, the parent compound has been shown to have a protective effect on microglia under hypoxic or oxidative stress conditions. thegoodscentscompany.com This suggests that synthesizing derivatives of this compound with altered lipophilicity or other physicochemical properties could lead to compounds with enhanced neuroprotective or other therapeutic activities.

Furthermore, the synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N) would be invaluable for metabolic studies. These labeled compounds could be used as tracers to follow the metabolic fate of the ester in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.

Table 2: Organoleptic Properties of Selected 3-Methyl-2-oxopentanoate Derivatives

CompoundStructureOdor Description
Ethyl 3-methyl-2-oxopentanoateStrong, fresh walnut, fruity researchgate.net
(+)-Ethyl 3-methyl-2-oxopentanoateMore powerful and less pungent than the (-)-enantiomer researchgate.net
(-)-Ethyl 3-methyl-2-oxopentanoateSimilar odor profile to the (+)-enantiomer researchgate.net
Methyl 2-hydroxy-3-methylpentanoates (diastereomeric mixture)Walnut, cacao, carob bean researchgate.net
Ethyl 2-acetoxy-3-methylpentanoates (diastereomeric mixture)Fruity, camomile, carob bean researchgate.net

Q & A

Q. What is the role of 3-methyl-2-oxopentanoate in isoleucine biosynthesis, and how can its production be monitored in microbial systems?

3-methyl-2-oxopentanoate is a key intermediate in the branched-chain amino acid (BCAA) biosynthesis pathway, specifically in isoleucine production. In Rhodospirillum rubrum, its extracellular concentration correlates with acetate metabolism and isoleucine availability, as shown via HPLC analysis . Monitoring involves:

  • Culture sampling : Collect extracellular medium at defined growth phases.
  • HPLC quantification : Use reverse-phase chromatography with UV detection (e.g., 210 nm) against synthetic standards.
  • Pathway validation : Knockout studies or isotopic tracing (e.g., 13C^{13}\text{C}-acetate) to confirm precursor roles .

Q. What analytical methods are recommended for detecting 3-methyl-2-oxopentanoate in biological samples?

  • HPLC with UV detection : Effective for microbial culture media, but requires optimization of mobile phase (e.g., acetonitrile/water gradients) and column selection (C18 or HILIC) to resolve structurally similar metabolites like 2-oxoglutarate .
  • Gas chromatography–mass spectrometry (GC-MS) : Derivatize samples (e.g., methoxyamination followed by silylation) to enhance volatility. Use selective ion monitoring (SIM) for m/z fragments specific to 3-methyl-2-oxopentanoate .
  • Enzymatic assays : Couple with valine-isoleucine aminotransferase (EC 2.6.1.32) to measure substrate turnover via NADH-linked detection .

Q. What safety protocols are critical when handling 3-methyl-2-oxopentanoate derivatives?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers away from oxidizers; stability data suggest decomposition above 250°C .
  • Waste disposal : Classify as non-hazardous per EPA guidelines (40 CFR 261.3) but verify state/local regulations .

Advanced Research Questions

Q. How do (S)- and (R)-enantiomers of 3-methyl-2-oxopentanoate differentially influence metabolic flux in human cells?

The (S)-enantiomer is a canonical intermediate in isoleucine catabolism, while the (R)-form arises via non-enzymatic racemization or retransamination of alloisoleucine. Key considerations:

  • Transamination rates : (S)-3-methyl-2-oxopentanoate is preferentially metabolized by branched-chain aminotransferases in mitochondria, whereas the (R)-enantiomer accumulates in pathologies like maple syrup urine disease (MSUD) .
  • Isotope tracing : Use 13C^{13}\text{C}-labeled enantiomers in fibroblast cultures to track incorporation into TCA cycle intermediates (e.g., succinyl-CoA) .

Q. What methodologies enable enantioselective quantification of 3-methyl-2-oxopentanoate in plasma?

  • Chiral GC-MS : Employ β-cyclodextrin-based columns to resolve (S)- and (R)-enantiomers. Validate with synthetic standards and spike-recovery experiments .
  • Enzymatic resolution : Use L-amino acid oxidases to selectively deplete interfering isomers before analysis .
  • Data normalization : Report ratios to related metabolites (e.g., 4-methyl-2-oxopentanoate) to account for inter-individual variability .

Q. Can 3-methyl-2-oxopentanoate serve as a diagnostic biomarker for bacterial infections or neurological disorders?

  • Foulbrood disease in bees : Methyl 3-methyl-2-oxopentanoate is elevated in hives infected with Paenibacillus larvae, detectable via SPME-GC-MS in hive air samples .
  • Depression biomarkers : In clinical metabolomics, altered ratios of 3-methyl-2-oxopentanoate to BCAAs correlate with serotonin reuptake inhibitor efficacy, measured via LC-MS in patient serum .

Q. How is 3-methyl-2-oxopentanoate integrated into metabolic engineering strategies for biopolymer production?

  • PHB synthesis : In Eubacterium limosum, 3-methyl-2-oxopentanoate is a byproduct of incomplete TCA cycle activity. Knockout of ilvE (branched-chain aminotransferase) reduces its accumulation, redirecting carbon flux toward polyhydroxybutyrate (PHB) .
  • Isotopic labeling : Use 13C^{13}\text{C}-glucose to trace 3-methyl-2-oxopentanoate’s contribution to acetyl-CoA pools in engineered strains .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Detection HPLC-UV, enzymatic assays Chiral GC-MS, 13C^{13}\text{C}-tracing
Pathway Analysis Knockout mutants, extracellular monitoring Metabolic flux analysis (MFA), isotopic labeling
Safety PPE, ventilation Hazardous decomposition product analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.